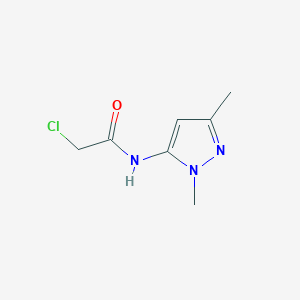
Acide 3-amino-1-propyl-1H-pyrazole-5-carboxylique chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-propyl-1H-pyrazole-5-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1431970-00-1 . It has a molecular weight of 205.64 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the use of a [3 + 2] cycloaddition reaction . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine can afford a wide variety of pyrazoles in very good yields .Molecular Structure Analysis
The IUPAC name for this compound is 3-amino-1-propyl-1H-pyrazole-5-carboxylic acid hydrochloride . The InChI code for this compound is 1S/C7H11N3O2.ClH/c1-2-3-10-5(7(11)12)4-6(8)9-10;/h4H,2-3H2,1H3,(H2,8,9)(H,11,12);1H .Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives are diverse and can include a variety of transformations . For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles in good yields and high selectivity at room temperature .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Applications De Recherche Scientifique
- Application: Les chercheurs explorent ce composé pour son potentiel dans le traitement de conditions liées à des déséquilibres de neurotransmetteurs, comme la schizophrénie et les maladies neurodégénératives .
- Application: Les scientifiques étudient son potentiel comme analgésique ou dans le cadre de stratégies de soulagement de la douleur .
- Application: Les chercheurs l'utilisent comme brique de construction pour créer de nouveaux composés aux propriétés spécifiques, tels que les produits pharmaceutiques, les produits agrochimiques et les colorants .
- Application: Les études de toxicité aident à déterminer les pratiques de manipulation sécuritaires et les risques potentiels liés à l'exposition .
- Application: Les chercheurs l'utilisent pour synthétiser des composés bioactifs aux propriétés pharmacologiques spécifiques .
Inhibition de la D-Amino-Acide Oxydase (DAO)
Modulation de la Douleur Tonico
Synthèse Organique et Intermédiaires
Propriétés Chimiques et Évaluation de la Toxicité
Précurseur dans la Synthèse de Molécules Bioactives
Recherche Biomédicale et Développement de Médicaments
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
5-amino-2-propylpyrazole-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-2-3-10-5(7(11)12)4-6(8)9-10;/h4H,2-3H2,1H3,(H2,8,9)(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKYBHGBLPXUCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-methyl-2-(3-(thiophen-2-yl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2462375.png)


![4-(5-Azaspiro[2.3]hexan-5-yl)-2-methylaniline](/img/structure/B2462379.png)

![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2462383.png)
![Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B2462384.png)
![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2462386.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-[(2-fluorobenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2462389.png)




